molecular formula C16H16F2N6S B14927187 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14927187
M. Wt: 362.4 g/mol
InChI Key: KMNHULRPOWZEML-UHFFFAOYSA-N
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Description

2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group. Subsequent steps include the formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core and the final assembly of the complete molecule. Reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It might find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, thieno, and triazolo rings. Examples might include:

  • 2-{[3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2-{[3-(chloromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

The uniqueness of 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16F2N6S

Molecular Weight

362.4 g/mol

IUPAC Name

4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H16F2N6S/c1-4-10-9(3)25-16-13(10)15-20-12(22-24(15)7-19-16)6-23-8(2)5-11(21-23)14(17)18/h5,7,14H,4,6H2,1-3H3

InChI Key

KMNHULRPOWZEML-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=CC(=N4)C(F)F)C)C

Origin of Product

United States

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